5-Methoxy-2,3-dihydrobenzofuran-3-amine

Description

Chemical Structure and Properties

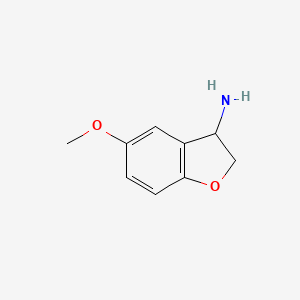

5-Methoxy-2,3-dihydrobenzofuran-3-amine (CAS: 109926-36-5) is a benzofuran derivative featuring a fused oxygen-containing heterocycle. Its structure includes a methoxy substituent at the 5-position and an amine group at the 3-position of the dihydrobenzofuran scaffold (Figure 1). This compound is commercially available as a research chemical, typically at 95% purity, and is used in organic synthesis and pharmaceutical development .

Synthesis

The compound is synthesized via multi-step routes involving alkylation, nitration, and reduction reactions. For example, intermediates like 7-methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-amine (19) are prepared from 1-fluoro-5-methoxy-2,4-dinitrobenzene, followed by further functionalization .

Properties

IUPAC Name |

5-methoxy-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-4,8H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQKSSAVXLUIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109926-36-5 | |

| Record name | 2,3-Dihydro-5-methoxy-3-benzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109926-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Materials and Reaction Conditions

The synthesis begins with ortho-allylphenol derivatives substituted with a methoxy group. For example, 5-methoxy-2-allylphenol undergoes oxidative cyclization to form the dihydrobenzofuran core.

Reaction Protocol :

-

Dissolve 5-methoxy-2-allylphenol (1.0 equiv.) in dichloromethane (DCM) under nitrogen.

-

Add ruthenium(III) chloride (RuCl₃, 0.1 equiv.) as a catalyst.

-

Introduce iodobenzene diacetate (PhI(OAc)₂, 2.0 equiv.) as an oxidizing agent.

-

Stir at 25°C for 12 hours.

This method yields 5-methoxy-2,3-dihydrobenzofuran with >90% conversion.

Mechanistic Insights

The RuCl₃ catalyst facilitates single-electron transfer (SET) , promoting the formation of a phenoxyl radical. Intramolecular cyclization of the allyl group with the radical generates the dihydrobenzofuran ring. Steric and electronic effects from the methoxy group direct regioselectivity, ensuring the 5-methoxy substitution is retained.

Introduction of the Amine Group via Reductive Amination

Ketone Intermediate Formation

The dihydrobenzofuran intermediate is oxidized to 5-methoxy-2,3-dihydrobenzofuran-3-one using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This step achieves >85% yield with minimal over-oxidation.

Asymmetric Reductive Amination

The ketone undergoes stereoselective reductive amination to introduce the amine group:

-

Combine 5-methoxy-2,3-dihydrobenzofuran-3-one (1.0 equiv.) with benzylamine (1.2 equiv.) in methanol.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) as a reducing agent.

-

Stir at 25°C for 24 hours.

Chiral Resolution :

-

The racemic mixture is resolved using chiral HPLC with a cellulose-based stationary phase.

-

Alternatively, enzymatic resolution with Candida antarctica lipase B achieves 98% enantiomeric excess (ee) for the (S)-isomer.

Alternative Route: Reduction of Benzofuran-3-carboxylates

Suzuki Coupling for Aryl Functionalization

Aryl boronic acids are coupled with 3-carboxy-2-aryl benzofuran intermediates via Pd-catalyzed Suzuki-Miyaura reactions. For example:

| Parameter | Value |

|---|---|

| Substrate | Ethyl 3-carboxy-2-arylbenzofuran |

| Catalyst | PdCl₂(dppf)·DCM (5 mol%) |

| Base | Na₂CO₃ (4.0 equiv.) |

| Solvent | 1,2-Dimethoxyethane/H₂O (1:1) |

| Temperature | 70°C |

| Yield | 70–85% |

This step introduces diverse aryl groups at the 2-position, which are later reduced to dihydrobenzofurans.

Magnesium-Mediated Reduction

The benzofuran carboxylate is reduced to the dihydrobenzofuran-3-carboxylate using magnesium and ammonium chloride:

Procedure :

-

Dissolve ethyl 5-methoxybenzofuran-3-carboxylate (1.0 equiv.) in THF/MeOH (1:1).

-

Add magnesium crumbles (30 equiv.) and NH₄Cl (2 equiv.) at −15°C.

-

Stir for 90 minutes, then warm to 25°C.

Workup :

-

Quench with saturated NH₄Cl.

-

Extract with dichloromethane and purify via silica chromatography.

This method achieves a 98% yield of the dihydrobenzofuran carboxylate, which is hydrolyzed to the carboxylic acid and subsequently converted to the amine.

Stereochemical Control and Resolution Techniques

Kinetic Resolution with Chiral Catalysts

Ruthenium-based catalysts enable asymmetric transfer hydrogenation of imine intermediates. For example:

-

Noyori-type catalysts (e.g., RuCl(S)-binap) achieve 90% ee in the reduction of ketones to amines.

Diastereomeric Salt Formation

Racemic amines are resolved using L-tartaric acid to form diastereomeric salts. Recrystallization from ethanol/water mixtures enriches the (S)-enantiomer to >99% ee.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Oxidative Cyclization | 90 | – | Short step count |

| Reductive Amination | 85 | 98 | High stereoselectivity |

| Mg-Mediated Reduction | 98 | – | High yield, scalable |

The magnesium-mediated reduction offers superior yields, while reductive amination excels in stereochemical control.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents are used to convert the compound into its reduced form.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the substituent introduced .

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzofuran derivatives, including 5-Methoxy-2,3-dihydrobenzofuran-3-amine, may possess significant antimicrobial properties. Benzofurans have been explored as potential candidates for treating various microbial infections due to their ability to inhibit bacterial growth. Studies have shown that modifications in the benzofuran structure can enhance antimicrobial activity against Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

Similar compounds within the benzofuran family have been investigated for anticonvulsant properties. Given the structural similarities, this compound could be evaluated for similar pharmacological effects. The presence of the amine group may contribute to its potential neuroprotective effects.

Cancer Treatment

The benzofuran scaffold is recognized for its role in developing anticancer agents. Some derivatives have demonstrated efficacy against various cancer cell lines. The unique functional groups present in this compound may allow it to interact with biological targets involved in cancer progression .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, making it a versatile intermediate for synthesizing more complex molecules. Common synthetic routes involve multi-step organic reactions that utilize reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Structure-Activity Relationship (SAR) Studies

The exploration of SAR is crucial for understanding how different substituents on the benzofuran ring affect biological activity. Research has shown that modifications at various positions can significantly alter the pharmacological profile of benzofuran derivatives. For instance, substituents at the 2 and 3 positions have been linked to enhanced antimicrobial activity . Therefore, studying this compound within this context could yield insights into optimizing its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the biological activities of benzofuran derivatives:

These findings suggest that continued research on this compound could lead to significant advancements in pharmacological applications.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Substituent Variations on the Benzofuran Core

The pharmacological and physicochemical properties of dihydrobenzofuran-3-amine derivatives are highly influenced by substituent type and position. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, F, Br) increase reactivity in electrophilic substitutions and may improve binding affinity in receptor studies .

- Methoxy vs. Hydroxy : The methoxy group in 5-Methoxy-2,3-dihydrobenzofuran-3-amine provides steric bulk and lipophilicity compared to hydroxylated analogs like 5-Hydroxy-4-methylisobenzofuran-1(3H)-one .

- Chiral Centers : Enantiomers such as (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine exhibit distinct biological activities, underscoring the importance of stereochemistry .

Functional Group Modifications

Amine Derivatives :

- Hydrochloride Salts : this compound hydrochloride (CAS: 1199782-77-8) offers improved solubility in polar solvents compared to the free base .

- Phenethylamine Conjugates : Compounds like (±)-N-(4-bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine (11.1) integrate the benzofuran-3-amine moiety into larger pharmacophores, targeting serotonin receptors (e.g., 5HT2AR) .

Heterocycle Modifications :

Pharmacological Relevance

- Serotonin Receptor Agonists : Derivatives like 11.1 and 11.7 demonstrate beta-arrestin-biased agonism at 5HT2AR, with trifluoromethyl or bromo substituents enhancing potency .

- Antimicrobial Potential: Halogenated analogs (e.g., 5-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine) are explored for antibacterial activity due to their electrophilic reactivity .

Biological Activity

5-Methoxy-2,3-dihydrobenzofuran-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and comparisons with similar compounds, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has a unique bicyclic structure characterized by the presence of a methoxy group and an amine functional group. Its molecular formula is , with a molecular weight of approximately 179.22 g/mol. The structural features contribute to its reactivity and interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes, particularly in the serotonergic system. Preliminary studies indicate that it may act as a partial agonist at the 5-HT_2A and 5-HT_2C receptors, which are implicated in various neuropsychiatric conditions such as schizophrenia and substance abuse .

Key Findings:

- Affinity : The compound exhibits a low micromolar value at the human 5-HT_2C receptor (35 nM), indicating significant selectivity over the 5-HT_2A receptor where it shows weaker activity .

- Functional Assays : In functional assays, this compound demonstrated partial agonist activity at the 5-HT_2A receptor but was more potent at the 5-HT_2C receptor, suggesting potential therapeutic applications in mood disorders .

Anticancer Potential

Recent research has explored the anticancer properties of benzofuran derivatives, including this compound. The compound has been evaluated against various cancer cell lines using MTT assays to determine cell viability.

| Compound | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| This compound | A549 (lung cancer) | 27.49 ± 1.90 | 506.3 ± 0.7 |

| Crizotinib | A549 | 28.22 ± 3.88 | - |

| Cisplatin | A549 | 15.34 ± 2.98 | - |

The results indicate that this compound exhibits notable cytotoxicity comparable to established chemotherapeutics like cisplatin.

Hemolytic Activity

In terms of hemolytic activity, studies suggest that this compound displays low toxicity towards red blood cells, making it a safer candidate for further pharmacological development .

Case Studies and Comparative Analysis

Comparative studies with other benzofuran derivatives reveal that while compounds like psoralen and angelicin have established therapeutic uses, the unique methoxy and amine functionalities in this compound confer distinct pharmacological profiles.

Structural Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Methoxy group & amine functionality | Selective agonist for 5-HT_2C receptor |

| Psoralen | Furocoumarin structure | Used for skin diseases |

| Angelicin | Benzofuran derivative | Known for antimicrobial properties |

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural confirmation of 5-Methoxy-2,3-dihydrobenzofuran-3-amine?

Methodological Answer:

- 1H/13C NMR : Analyze coupling constants to confirm dihydrobenzofuran ring conformation and methoxy group integration. For example, the methoxy proton typically resonates at δ ~3.7–3.9 ppm, while aromatic protons appear at δ ~6.5–7.0 ppm. The amine proton may show broad signals but can be obscured in hydrochloride salts .

- HRMS : Use high-resolution mass spectrometry to validate the molecular formula (e.g., C₉H₁₁NO₂).

- IR : Confirm the presence of N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) from the benzofuran ring .

- HPLC with Chiral Columns : Essential for enantiomeric purity assessment if working with R/S isomers (e.g., as seen in hydrochloride salts of substituted analogs) .

Advanced: How can enantiomeric excess (ee) be determined for chiral derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Compare retention times to racemic standards .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., hydrochloride salts). This is critical for structure-activity relationship (SAR) studies in medicinal chemistry .

- Circular Dichroism (CD) : Correlate CD spectra with known stereoisomers to infer ee in non-crystalline samples .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:

- Oxidative Cyclization : Start with 4-methoxyphenol and styrene derivatives. Use hexafluoropropan-2-ol (HFIP) as a solvent and DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) as an oxidant to form the dihydrobenzofuran ring at room temperature .

- Reductive Amination : React 5-methoxy-2,3-dihydrobenzofuran-3-one with ammonia or amines under hydrogenation conditions (e.g., Pd/C or NaBH₄) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., HFIP) enhance cyclization efficiency compared to DMF or THF .

- Catalyst Selection : For reductive amination, test Pd/C vs. Raney Ni for ketone-to-amine conversion efficiency.

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and reaction time to identify optimal parameters. For example, HFIP-mediated reactions achieve >70% yield at 25°C .

Basic: What are the key stability concerns for this compound under storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzofuran ring.

- Moisture Control : Use desiccants for hydrochloride salts, as hygroscopicity can lead to decomposition .

- Oxidation Prevention : Add antioxidants (e.g., BHT) to liquid formulations or under inert gas (N₂/Ar) for solids .

Advanced: How can contradictory biological activity data for this compound be resolved?

Methodological Answer:

- Orthogonal Assays : Validate receptor-binding results (e.g., serotonin receptor modulation) using both radioligand displacement and functional assays (e.g., cAMP signaling) .

- Metabolite Screening : Use LC-MS to rule out interference from degradation products or metabolites in cell-based assays .

- Computational Docking : Compare binding poses in homology models (e.g., 5-HT₂A receptor) to explain potency variations across studies .

Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- PubChem/ChEMBL : Access experimental logP, pKa, and solubility data .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO energies) .

- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM or GROMACS force fields .

Advanced: What strategies are effective for functionalizing the amine group while preserving the benzofuran core?

Methodological Answer:

- Selective Protection : Use Boc or Fmoc groups to block the amine during C–H functionalization of the aromatic ring .

- Schiff Base Formation : React with aldehydes/ketones to generate imines for further cross-coupling (e.g., Suzuki-Miyaura) .

- Enzyme-Mediated Modifications : Lipases or transaminases can catalyze stereoselective acylations or alkylations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.